molecular formula C17H16N2O5S2 B12201066 N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12201066
M. Wt: 392.5 g/mol
InChI Key: ASEQGYIQONFMTE-UHFFFAOYSA-N
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Description

N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiazole ring, an oxathiine ring, and a carboxamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiazole derivative with an oxathiine precursor in the presence of a base such as sodium hydroxide can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiazole or oxathiine rings, such as:

Uniqueness

What sets N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H16N2O5S2

Molecular Weight

392.5 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H16N2O5S2/c1-10-14(11(2)20)25-17(18-10)19-16(21)13-15(12-6-4-3-5-7-12)26(22,23)9-8-24-13/h3-7H,8-9H2,1-2H3,(H,18,19,21)

InChI Key

ASEQGYIQONFMTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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